An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS 1256360-62-9)
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS 1256360-62-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and applications in the synthesis of targeted therapeutics, with a focus on its role in the development of kinase inhibitors.
Core Compound Properties
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is a substituted pyridinylboronic acid derivative. The presence of both a chloro and a fluoro group on the pyridine ring, combined with the versatile reactivity of the boronic acid pinacol ester, makes it a valuable reagent for introducing this specific heterocyclic moiety into complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256360-62-9 | [1] |
| Molecular Formula | C₁₁H₁₄BClFNO₂ | [1] |
| Molecular Weight | 257.50 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | N/A |
| Storage | Store in a cool, dry place, typically at 2-8°C, protected from light and moisture. | [2] |
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | Signals corresponding to the pyridine ring protons, and a characteristic singlet for the methyl groups of the pinacol ester around 1.3 ppm. |
| ¹³C NMR (CDCl₃) | Resonances for the pyridine ring carbons, with the carbon attached to the boron exhibiting a characteristic broad signal. Signals for the quaternary and methyl carbons of the pinacol group are also expected. |
| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the fluorine atom on the pyridine ring. |
| ¹¹B NMR (CDCl₃) | A broad singlet characteristic of a tetracoordinate boron atom in a pinacol ester. |
Synthesis and Reactivity
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is typically synthesized through a multi-step process, often involving the initial synthesis of the corresponding substituted pyridine, followed by a borylation reaction, such as a Miyaura borylation.
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates.
Applications in Drug Discovery: A Case Study in Kinase Inhibition
Substituted pyridines are prevalent structural motifs in a vast array of clinically approved drugs and investigational new drug candidates. The specific substitution pattern of 2-chloro-5-fluoropyridine offers medicinal chemists a unique set of electronic and steric properties to fine-tune the pharmacological profile of a lead compound.
A prominent example of the application of a structurally related building block is in the synthesis of AMG 510 (Sotorasib) , a first-in-class covalent inhibitor of KRAS G12C, a key oncogenic driver in various solid tumors.[3][4] The synthesis of AMG 510 involves the coupling of a substituted pyridine moiety to a quinazolinone core.[3]
The KRAS Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS activates downstream effector proteins, such as RAF, MEK, and ERK, leading to the transcription of genes that promote cell growth. The G12C mutation locks KRAS in a permanently active state, leading to uncontrolled cell proliferation and tumor formation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
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2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
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Aryl bromide
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Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., dioxane, toluene, DMF)
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Water (for aqueous base solutions)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a reaction vessel, add the aryl bromide (1.0 equivalent), 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2.0-3.0 equivalents).
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Evacuate and backfill the vessel with an inert gas three times.
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Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable method for the introduction of the 2-chloro-5-fluoropyridin-4-yl moiety. The successful application of structurally similar fragments in the development of targeted therapies such as KRAS inhibitors underscores the importance of this class of reagents in modern drug discovery. Researchers and scientists can leverage the reactivity of this compound to explore novel chemical space and develop next-generation therapeutics.
References
- 1. keyorganics.net [keyorganics.net]
- 2. High quality 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester with factory price, CasNo.1256360-62-9 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
